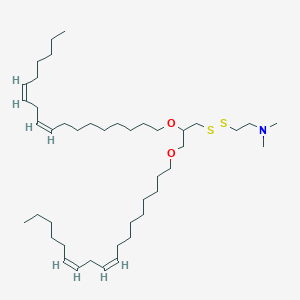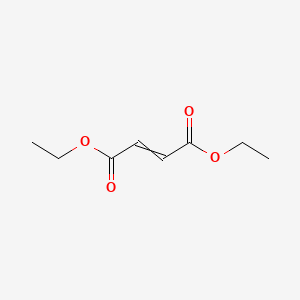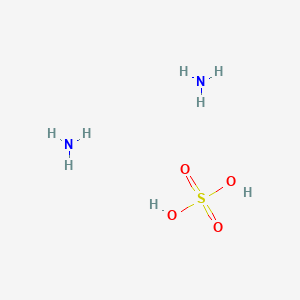
2-((2,3-Bis((9Z,12Z)-octadeca-9,12-dien-1-yloxy)propyl)disulfanyl)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
HGT4003 is synthesized by combining compound (22) and compound (24) in dichloromethane (DCM), followed by stirring at room temperature under nitrogen for 16 hours. The reaction solution is then purified by column chromatography using a gradient of ethyl acetate in hexanes .
Industrial Production Methods
The industrial production of HGT4003 involves the preparation of ethanolic stock solutions of the lipids at a concentration of 50 mg/mL, which are stored at -20°C. The lipid nanoparticles are formed via standard ethanol injection methods .
Analyse Des Réactions Chimiques
Types of Reactions
HGT4003 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the lipid structure.
Substitution: Substitution reactions are common, especially in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
HGT4003 has a wide range of scientific research applications, including:
Mécanisme D'action
HGT4003 exerts its effects by forming lipid nanoparticles that encapsulate therapeutic agents, such as mRNA. These nanoparticles facilitate the delivery of the encapsulated material to target cells, where the mRNA is released and translated into the desired protein. The lipid nanoparticles enhance the stability and bioavailability of the therapeutic agents, ensuring efficient delivery and expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
C12-200: Another cationic lipid used in lipid nanoparticle formulations.
DOTAP (1,2-diolelyl-3-trimethylammonium propane): A cationic lipid commonly used in gene delivery systems.
DODAP (1,2-diolelyl-3-dimethylammonium propane): Similar to DOTAP, used for nucleic acid delivery.
Uniqueness of HGT4003
HGT4003 is unique due to its specific structure, which includes two octadecadien-1-yloxy groups and a dithio linkage. This structure provides enhanced stability and efficiency in the delivery of therapeutic agents compared to other cationic lipids .
Propriétés
Formule moléculaire |
C43H81NO2S2 |
|---|---|
Poids moléculaire |
708.2 g/mol |
Nom IUPAC |
2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propyldisulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C43H81NO2S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-45-41-43(42-48-47-40-37-44(3)4)46-39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
Clé InChI |
DETCDJMMODGQRP-KWXKLSQISA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(CSSCCN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCCOCC(CSSCCN(C)C)OCCCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)



![[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride](/img/structure/B11935780.png)
![(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid](/img/structure/B11935782.png)
![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide](/img/structure/B11935783.png)
![2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B11935787.png)


![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)

![N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)

